Tautomeric forms and stability of 2,4-dithiouracil
Tautomeric forms and stability of 2,4-dithiouracil
An In-depth Technical Guide to the Tautomeric Forms and Stability of 2,4-Dithiouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dithiouracil, a sulfur-substituted analog of the nucleobase uracil, is a molecule of significant interest in medicinal chemistry and biochemical research due to its therapeutic potential.[1] Its biological activity is intrinsically linked to its molecular structure, particularly the tautomeric forms it can adopt. This guide provides a comprehensive technical overview of the tautomeric landscape of 2,4-dithiouracil, focusing on the structures of its tautomers and their relative stabilities. We will delve into the experimental and computational methodologies used to elucidate these properties and discuss the implications for drug design and development.
Introduction: The Significance of Thionucleobases
Thionucleobases, where one or more oxygen atoms of the canonical nucleobases are replaced by sulfur, exhibit unique photochemical and biochemical properties. This substitution significantly alters the electronic structure of the molecule, influencing its hydrogen bonding capabilities, susceptibility to photo-induced reactions, and interactions with biological macromolecules.[1] 2,4-Dithiouracil (2,4-DTU), in particular, has been explored for its anticancer and antithyroid activities.[1] Understanding the tautomeric preferences of 2,4-DTU is paramount, as different tautomers can display distinct biological activities and metabolic fates.
The Tautomeric Landscape of 2,4-Dithiouracil
Tautomerism in 2,4-dithiouracil involves the migration of protons between the nitrogen and sulfur atoms of the pyrimidine ring. This results in an equilibrium between several possible structures. The primary tautomeric forms are the dithione, thione-thiol, and dithiol forms.
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Dithione Tautomer (Canonical Form): This is the most stable and predominant form of 2,4-dithiouracil in the gas phase, in solution, and in the solid state.[1][2][3] In this form, both exocyclic sulfur atoms are present as thiocarbonyl (C=S) groups, and protons are located on the N1 and N3 atoms of the pyrimidine ring.
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Thione-Thiol Tautomers: These tautomers exist when one of the thiocarbonyl groups is converted to a thiol (C-SH) group through proton migration from a nitrogen atom. This can result in several isomers depending on which sulfur is protonated and from which nitrogen the proton originates.
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Dithiol Tautomers: In these forms, both thiocarbonyl groups are converted to thiol groups. Again, multiple isomers are possible.
Computational studies, specifically using ab initio theory, have been instrumental in characterizing the full spectrum of possible tautomers and their relative energies.[4]
Stability of Tautomeric Forms: A Quantitative Perspective
The relative stability of the different tautomers of 2,4-dithiouracil is a critical factor governing its chemical and biological behavior. Both experimental and theoretical investigations have consistently shown that the dithione form is the global minimum energy structure.[1][3]
Computational Chemistry Insights
Ab initio calculations have provided quantitative data on the energy differences between the tautomers. A study by Leszczynski and Lammertsma using the MP2/6-31G//3-21G() level of theory with zero-point energy corrections revealed that six tautomers of 2,4-dithiouracil correspond to energy minima.[4] The dithione tautomer was identified as the most stable.[4] The energy difference between the dithione form and the next most stable tautomer, a dithiol form, was calculated to be approximately 28 kJ/mol.[4]
A more recent DFT study on the tellurium analogue, 2,4-ditellurouracil, also supports the diketo (or in this case, dithione) form as being the most stable, a trend observed for uracil and its sulfur and selenium analogues.[5]
Table 1: Calculated Relative Energies of 2,4-Dithiouracil Tautomers
| Tautomer | Structure | Relative Energy (kJ/mol) |
| 1 (Dithione) | Pyrimidine-2,4(1H,3H)-dithione | 0.0 (Global Minimum) |
| 2 (Dithiol) | 2,4-dimercaptopyrimidine | 28.0 |
| Other Thione-thiol and Dithiol Tautomers | - | > 28.0 |
Note: The relative energy values are based on the computational work by Leszczynski and Lammertsma.[4] The exact energies of other tautomers are not specified in the provided search results but are higher than the dithiol tautomer 2.
Factors Influencing Tautomeric Stability
Several factors contribute to the pronounced stability of the dithione tautomer:
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Aromaticity: While the pyrimidine ring possesses some aromatic character, the dithione form benefits from a conjugated system that contributes to its overall stability.
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Hydrogen Bonding: In condensed phases, the N-H protons of the dithione tautomer can participate in intermolecular hydrogen bonding, further stabilizing this form.
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Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. However, for 2,4-dithiouracil, the dithione form remains predominant even in aqueous and non-aqueous media.[6]
Experimental and Computational Methodologies for Tautomer Analysis
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the tautomeric behavior of 2,4-dithiouracil.
Experimental Protocols
Spectroscopic Techniques:
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Ultraviolet (UV) Spectroscopy: UV spectroscopy is sensitive to the electronic structure of molecules. Different tautomers will exhibit distinct absorption maxima. Studies have utilized UV spectrophotometry to investigate the tautomeric forms of related thiouracils.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The C=S and S-H stretching vibrations of the different tautomers appear at characteristic frequencies, allowing for their identification and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, enabling the differentiation of tautomers. Techniques like ¹H-¹H COSY, HMBC, and HSQC are used for complete signal assignment.[3]
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Photoelectron Spectroscopy: This technique provides information about the electronic structure and has been used to study 2,4-dithiouracil and its anions.[1][7][8]
Experimental Workflow: Spectroscopic Analysis of Tautomeric Equilibrium
Caption: Workflow for the experimental analysis of 2,4-dithiouracil tautomers.
Computational Protocols
Quantum Chemical Calculations:
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Ab Initio and Density Functional Theory (DFT): These methods are employed to calculate the geometries and energies of the different tautomers in the gas phase and in solution.[4][5][9] Functionals like B3LYP are commonly used.[9]
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Solvent Modeling: To simulate the effect of a solvent, continuum models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory are often used.[10]
Computational Workflow: Theoretical Tautomer Analysis
Caption: A typical computational workflow for studying tautomerism.
Implications for Drug Development
The predominance of the dithione tautomer of 2,4-dithiouracil has significant implications for its application in drug development:
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Receptor Binding: The specific arrangement of hydrogen bond donors (N-H) and acceptors (C=S) in the dithione form will dictate its binding affinity and selectivity for biological targets. Molecular docking studies can be performed to predict these interactions.[9]
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Membrane Permeability: The tautomeric form can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes.
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Metabolism: The dithione form may be metabolized differently than the thiol tautomers. Understanding the tautomeric equilibrium is crucial for predicting the metabolic fate and potential toxicity of the compound.
Conclusion
The tautomeric landscape of 2,4-dithiouracil is dominated by the highly stable dithione form. This stability is a result of a combination of electronic and structural factors. A thorough understanding of the tautomeric forms and their relative stabilities, achieved through a synergistic application of experimental and computational methods, is essential for the rational design and development of new therapeutic agents based on the 2,4-dithiouracil scaffold. The insights gained from such studies can guide medicinal chemists in optimizing the pharmacological properties of this important class of molecules.
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